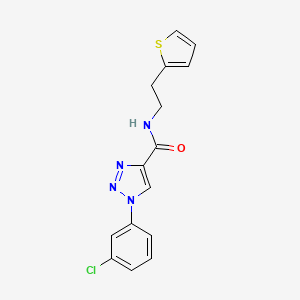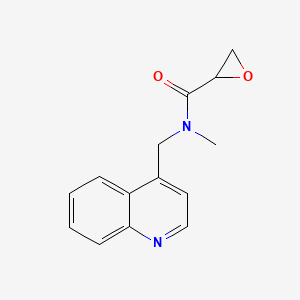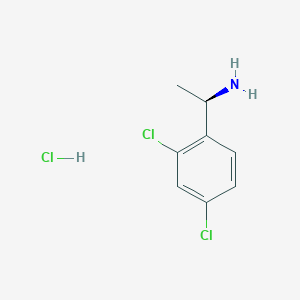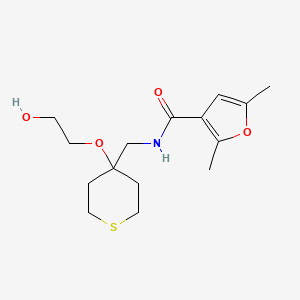
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)quinolin-3-amine (MDTQ) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MDTQ is a heterocyclic compound that contains both quinoline and thiazole rings, making it a unique molecule with a diverse range of properties. The purpose of
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Sharma, Hussain, and Amir (2008) involved the synthesis of a series of compounds, including N-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-1,3,4-thiadiazol-2-amine, which demonstrated interesting antibacterial activity against both gram-positive (S. aureus) and gram-negative (E. coli) organisms, as well as antifungal agents showing moderate antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Sharma, Hussain, & Amir, 2008).
Synthesis and Characterization for Biological Applications
Aleksandrov, Zablotskii, and El’chaninov (2020) conducted research on the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which led to the formation of derivatives through electrophilic substitution reactions. These derivatives have potential applications in the development of new compounds with specified biological activities (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Potential Antitumoral Activity
Khier, Gattacceca, El Messaoudi, Lafaille, Deleuze-Masquéfa, Bompart, Cooper, Solassol, Pinguet, Bonnet, and Bressolle (2010) explored the metabolism and pharmacokinetics of compounds with a structure similar to N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)quinolin-3-amine, focusing on their antitumoral activity on melanoma and T-lymphomas. This study provides insights into the metabolism pathways and the potential therapeutic applications of these compounds in cancer treatment (Khier et al., 2010).
Antimicrobial and Antifungal Agents
B. S. Holla, Mahalinga, Karthikeyan, Akberali, and Shetty (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, including those with a thiazol-quinolin-3-amine structure, showing potential as antimicrobial and antifungal agents. This suggests a significant application in developing new treatments for infections (B. S. Holla et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that they may interact with their targets in several ways .
Biochemical Pathways
The biochemical pathways affected by N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives are known to influence various biological pathways, indicating that this compound may have multiple effects .
Pharmacokinetics
The ADME properties of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives are known to have diverse pharmacokinetic properties, suggesting that this compound may have a unique adme profile .
Result of Action
The molecular and cellular effects of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine The activity of thiazolidine derivatives can be influenced by various factors, suggesting that this compound may also be affected by its environment .
Propriétés
IUPAC Name |
5-methyl-N-quinolin-3-yl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-7-15-13(17-9)16-11-6-10-4-2-3-5-12(10)14-8-11/h2-6,8-9H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIDEJQXUNKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2683402.png)



![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)


![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2683417.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2683418.png)




![1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683425.png)